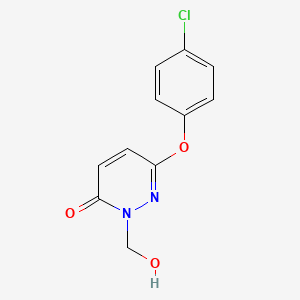![molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine](/img/structure/B8332548.png)
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine
描述
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is a chemical compound with a unique structure that includes a dioxolane ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)-6-isopropylpyridine
Comparison
Compared to similar compounds, 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is unique due to the presence of the isopropenyl group, which can influence its reactivity and biological activity.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3 |
InChI 键 |
HDVCNOKABAAKEG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC(=N1)C2OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
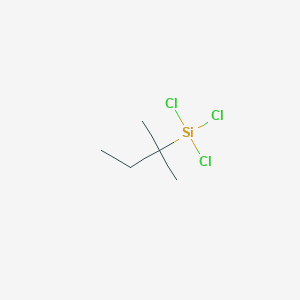


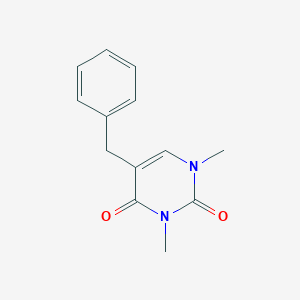
![3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8332490.png)

![6-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8332505.png)

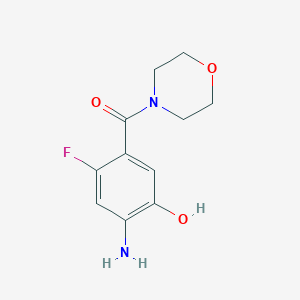

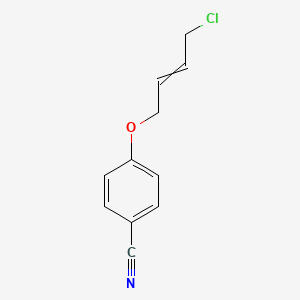
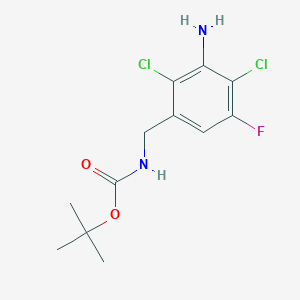
![1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea](/img/structure/B8332550.png)
